Furaltadone (+)-tartrate salt Furaltadone (+)-tartrate salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC20191736
InChI: InChI=1S/C13H16N4O6.C4H6O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;5-1(3(7)8)2(6)4(9)10/h1-2,7,11H,3-6,8-9H2;1-2,5-6H,(H,7,8)(H,9,10)/b14-7+;
SMILES:
Molecular Formula: C17H22N4O12
Molecular Weight: 474.4 g/mol

Furaltadone (+)-tartrate salt

CAS No.:

Cat. No.: VC20191736

Molecular Formula: C17H22N4O12

Molecular Weight: 474.4 g/mol

* For research use only. Not for human or veterinary use.

Furaltadone (+)-tartrate salt -

Specification

Molecular Formula C17H22N4O12
Molecular Weight 474.4 g/mol
IUPAC Name 2,3-dihydroxybutanedioic acid;5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C13H16N4O6.C4H6O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;5-1(3(7)8)2(6)4(9)10/h1-2,7,11H,3-6,8-9H2;1-2,5-6H,(H,7,8)(H,9,10)/b14-7+;
Standard InChI Key NUQMJOZPYRELIB-FJUODKGNSA-N
Isomeric SMILES C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Furaltadone (+)-tartrate salt (CAS 14343-71-6) is a tartaric acid derivative of furaltadone, with the molecular formula C₁₇H₂₂N₄O₁₂ and a molecular weight of 474.38 g/mol . The parent compound, furaltadone (CAS 139-91-3), has a simpler structure (C₁₃H₁₆N₄O₆) and lacks the tartrate moiety . The tartrate salt enhances solubility and stability, critical for formulation in aqueous media.

Table 1: Key Molecular Properties

PropertyFuraltadone (+)-Tartrate SaltFuraltadone (Base)
Molecular FormulaC₁₇H₂₂N₄O₁₂C₁₃H₁₆N₄O₆
Molecular Weight (g/mol)474.38324.29
CAS Number14343-71-6139-91-3
Hydrogen Bond Donors42
Hydrogen Bond Acceptors1410
Rotatable Bonds75

Stereochemical Features

The tartrate component introduces two defined stereocenters, conferring chirality to the molecule. The L-tartrate configuration is specified in the (+)-enantiomer, as evidenced by the SMILES notation:
O[C@H]([C@@H](O)C(O)=O)C(O)=O.O=C1OC(CN2CCOCC2)CN1N=Cc1ccc(o1)N(=O)=O . This stereospecificity influences interactions with microbial enzymes and contributes to the compound’s bioactivity .

Physicochemical Properties

The compound exists as a yellow crystalline solid at room temperature, with a melting point of 206°C (dec.) for the base form . Its solubility profile varies across solvents:

  • Dimethyl sulfoxide (DMSO): High solubility (>10 mg/mL)

  • Water: Moderate solubility, enhanced by tartrate salt formation

  • Chloroform/Methanol: Limited solubility (<1 mg/mL)

Synthesis and Industrial Production

Reaction Pathway

Furaltadone (+)-tartrate salt is synthesized via a multi-step process:

  • Condensation: 5-Nitrofurfuraldehyde reacts with morpholine to form a Schiff base intermediate.

  • Cyclization: The intermediate undergoes oxazolidinone ring closure under acidic conditions.

  • Salt Formation: The free base is treated with L-tartaric acid to yield the tartrate salt.

Table 2: Synthesis Parameters

StepReagents/ConditionsYield Optimization Factors
CondensationMorpholine, ethanol, 60°CpH control (6.5–7.0)
CyclizationHCl, refluxReaction time (4–6 hr)
Salt FormationL-Tartaric acid, aqueous mediumStoichiometric ratio (1:1)

Industrial Scaling

Hydrothermal techniques and solid-state reactions are employed for large-scale production, achieving >85% purity. Critical quality control measures include HPLC analysis for residual solvents and chiral chromatography to verify enantiomeric excess (>99%) .

Mechanism of Antimicrobial Action

Nitrofuran Pharmacology

Furaltadone (+)-tartrate salt exerts bactericidal effects via nitroreductase-mediated activation. The nitro group (NO₂) is reduced to reactive intermediates (e.g., nitro anions), which:

  • Inhibit DNA synthesis by cross-linking nucleic acids

  • Disrupt acetyl-CoA metabolism, impairing energy production

  • Generate oxidative stress through superoxide radical formation

Spectrum of Activity

In vitro studies demonstrate efficacy against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC₉₀: 2 µg/mL)

  • Gram-negative bacteria: Salmonella enteritidis (MIC₉₀: 4 µg/mL)

  • Protozoa: Histomonas meleagridis (IC₅₀: 1.5 µg/mL)

Applications in Veterinary Medicine

Poultry Infections

Furaltadone (+)-tartrate salt is a first-line treatment for:

  • Coccidiosis: Reduces oocyst shedding by 90% in broiler chickens at 50 mg/kg feed

  • Blackhead disease (histomoniasis): 98% survival rate in turkeys with 10-day oral administration

Aquaculture Use

Emerging applications include control of Aeromonas hydrophila in fish farms, though regulatory restrictions apply in the EU due to metabolite concerns .

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral bioavailability in chickens is 62–68%, with peak plasma concentrations (Cₘₐₓ) of 8.2 µg/mL achieved at 2 hr post-administration . The compound exhibits moderate tissue penetration, accumulating in the liver and kidneys.

Metabolic Pathways

Hepatic metabolism involves:

  • Nitroreduction to amino derivatives

  • Conjugation with glucuronic acid

  • Excretion via urine (75%) and feces (25%)

The metabolite 3-amino-2-oxazolidinone (AMOZ) has raised regulatory concerns due to potential carcinogenicity .

Research Frontiers

Drug Resistance Mitigation

Combination therapies with β-lactam antibiotics show synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA), reducing MIC values by 4–8 fold .

Nanodelivery Systems

Encapsulation in chitosan nanoparticles improves oral bioavailability to 89% in murine models, potentially enabling dose reduction .

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